N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide

Chemical Biology Antibacterial trans-Translation Inhibition

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1448028-87-2; molecular formula C19H15N5O4; molecular weight 377.36 g/mol) is a fully synthetic small molecule composed of three distinct pharmacophoric modules: a 1,3-benzodioxole (methylenedioxyphenyl) ether head group, a but-2-yn-1-yl alkyne linker, and a 3-(1H-tetrazol-1-yl)benzamide tail. Vendors report purity levels of ≥95% (HPLC) and list the compound as a research-grade chemical for laboratory use.

Molecular Formula C19H15N5O4
Molecular Weight 377.36
CAS No. 1448028-87-2
Cat. No. B2815415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide
CAS1448028-87-2
Molecular FormulaC19H15N5O4
Molecular Weight377.36
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C19H15N5O4/c25-19(14-4-3-5-15(10-14)24-12-21-22-23-24)20-8-1-2-9-26-16-6-7-17-18(11-16)28-13-27-17/h3-7,10-12H,8-9,13H2,(H,20,25)
InChIKeyDXAODUKQFLJUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1448028-87-2): Structural Classification and Procurement Baseline


N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 1448028-87-2; molecular formula C19H15N5O4; molecular weight 377.36 g/mol) is a fully synthetic small molecule composed of three distinct pharmacophoric modules: a 1,3-benzodioxole (methylenedioxyphenyl) ether head group, a but-2-yn-1-yl alkyne linker, and a 3-(1H-tetrazol-1-yl)benzamide tail . Vendors report purity levels of ≥95% (HPLC) and list the compound as a research-grade chemical for laboratory use . No peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters have been located in the public domain at the time of this analysis. Primary research publications and patents that explicitly disclose this compound were not identified across PubMed, BindingDB, ChEMBL, PubChem, or Google Patents [1].

Why Structural Analogs Cannot Substitute for N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide in Target Profiling


This compound occupies a structurally distinct chemical space that cannot be replicated by superficially similar analogs. Three structural features collectively demand empirical validation rather than substitution: (i) the 3-(1H-tetrazol-1-yl)benzamide moiety places the tetrazole at the meta position of the benzamide ring, a regioisomeric arrangement that differs from the ortho-tetrazole benzamides found in trans-translation inhibitors such as KKL-55 [1]; (ii) the benzo[d][1,3]dioxol-5-yloxy group introduces a methylenedioxy ring that modulates electron density, lipophilicity, and potential cytochrome P450 interactions in ways distinct from simple phenyl or substituted-phenyl ethers [2]; and (iii) the but-2-yn-1-yl linker provides a rigid, π-conjugated spacer with a defined geometry (sp-hybridized carbons) that cannot be mimicked by saturated butyl or flexible ethylene glycol linkers commonly used in analog series . Without direct comparative data, any claim that a close analog can recapitulate the biological profile of this compound is unsubstantiated.

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide: Comparator Analysis


Structural Uniqueness: Meta-Tetrazole Benzamide vs. Ortho-Tetrazole Trans-Translation Inhibitors

The 3-(1H-tetrazol-1-yl)benzamide substructure in the target compound places the tetrazole ring at the meta (3-) position of the benzamide phenyl ring. In contrast, the well-characterized trans-translation inhibitor KKL-55 (CAS 639048-45-6) and its analog KKL-35 bear the tetrazole at the ortho (2-) or 5-yl position relative to the amide bond (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) [1]. This regioisomeric difference has been shown to be critical for target binding in the tetrazoyl benzamide series: KKL-55 binds EF-Tu domain 3 with a defined X-ray crystal structure (PDB 8FR3, resolution 2.23 Å), and mutation of binding pocket residues (Arg318, His319) abolishes activity [2]. The meta-substitution pattern in the target compound is predicted to alter hydrogen-bonding geometry and steric fit, making direct extrapolation from ortho-tetrazole analogs unreliable.

Chemical Biology Antibacterial trans-Translation Inhibition Tetrazole Regioisomerism

Benzodioxole Moiety: Potential CysLT2 Antagonist Pharmacophore vs. Simple Phenyl Ethers

The benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl ether) group has been independently validated as a pharmacophore for cysteinyl leukotriene receptor 2 (CysLT2) antagonism. A 2025 study by Jaber et al. reported a series of 4-(benzo[d][1,3]dioxol-5-yloxy)-N,N-2-yn-1-amine derivatives with in vitro CysLT2 inhibitory activity; the most potent compound (4g) showed an IC50 of 15.5 µM [1]. While this study used amine-terminated (not benzamide) compounds, it establishes that the benzodioxole-alkyne ether scaffold can engage the CysLT2 receptor. The target compound incorporates this same benzodioxole-alkyne ether motif, whereas simpler phenyl ether analogs lacking the methylenedioxy ring would be expected to lose key hydrogen-bond acceptor interactions with the receptor [1]. No direct CysLT2 data exist for the target compound.

Inflammation CysLT2 Antagonist Leukotriene Receptor Benzodioxole SAR

Alkyne Linker: Click Chemistry Compatibility vs. Saturated-Linker Analogs

The but-2-yn-1-yl internal alkyne linker distinguishes this compound from analogs bearing saturated butyl or ethylene glycol spacers. Internal alkynes can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioorthogonal conjugation to azide-functionalized reporter tags (fluorophores, biotin) for target identification by chemical proteomics [1]. Saturated linker analogs lack this reactivity. However, internal (disubstituted) alkynes are generally less reactive in CuAAC than terminal alkynes; the but-2-yn-1-yl group in the target compound has substituents on both alkyne carbons (CH2-NH on one side, CH2-O on the other), which may reduce cycloaddition kinetics relative to a terminal alkyne probe [1]. No experimental click chemistry rate data have been reported for this compound.

Click Chemistry Chemical Proteomics Target Identification Alkyne Probe

Tetrazole as Carboxylic Acid Bioisostere: Physicochemical Comparison with Carboxylic Acid and Amide Analogs

The 1H-tetrazol-1-yl group is a well-established carboxylic acid bioisostere with distinct physicochemical properties [1]. Relative to a carboxylic acid analog (3-carboxybenzamide), the tetrazole analog exhibits: (i) increased lipophilicity (tetrazole logP ≈ 0.5–1.0 units higher than COOH); (ii) similar pKa (tetrazole pKa ≈ 4.5–5.5 vs. carboxylic acid pKa ≈ 4.0–4.5), maintaining ionization at physiological pH; and (iii) enhanced metabolic stability due to resistance to Phase II glucuronidation that commonly deactivates carboxylic acids [1]. Compared to a primary amide (3-carbamoylbenzamide), the tetrazole confers different hydrogen-bonding geometry (five-membered ring with four N atoms vs. planar CONH2) and distinct electrostatic potential surfaces [2]. These differences are well-documented at the class level but have not been experimentally measured for this specific compound.

Medicinal Chemistry Bioisostere Tetrazole Drug Design

Research Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide Based on Structural Evidence


Chemical Probe for Investigating CysLT2 Receptor Pharmacology with an Untested Benzamide Tail

Based on the demonstrated CysLT2 antagonistic activity of structurally related benzodioxole-alkyne ether compounds (IC50 values of 15.5–18.7 µM) [1], this compound could serve as a starting point for CysLT2 target engagement studies. The distinct 3-(1H-tetrazol-1-yl)benzamide tail is not represented in the published CysLT2 series and may confer altered receptor subtype selectivity or binding kinetics. Researchers should conduct a head-to-head CysLT2 inhibition assay comparing this compound against published compound 4g before committing to large-scale use.

Bioorthogonal Target Deconvolution Probe Leveraging Internal Alkyne Click Handle

The internal alkyne linker may enable CuAAC-mediated conjugation to azide-biotin or azide-fluorophore tags for chemical proteomics experiments [2]. If the compound exhibits biological activity in a phenotypic screen, the alkyne can be used to enrich target proteins from cell lysates via streptavidin pull-down followed by LC-MS/MS identification. This application scenario is speculative and requires empirical validation of CuAAC reactivity.

Metabolic Stability Comparison of Tetrazole vs. Carboxylic Acid Bioisosteres in a Matched Molecular Pair

This compound, paired with its hypothetical 3-carboxybenzamide analog (replacing tetrazole with COOH), constitutes a matched molecular pair for evaluating tetrazole as a metabolic soft spot mitigator [3]. Procurement of both compounds and parallel assessment in liver microsome stability assays (human, mouse) would quantify the ΔClint and ΔT1/2 attributable solely to the tetrazole-for-COOH substitution.

Regioisomeric Selectivity Profiling Against EF-Tu and Other Tetrazole-Binding Proteins

Given that the ortho-tetrazole benzamide KKL-55 binds EF-Tu with a defined X-ray structure (PDB 8FR3, resolution 2.23 Å) [4], this meta-tetrazole regioisomer can be used in comparative biophysical assays (SPR, ITC, thermal shift) to determine the regioisomeric selectivity of tetrazole-benzamide binding to EF-Tu and related GTPases. A lack of binding would establish the structural stringency of the tetrazole position, while unexpected binding would suggest a different binding mode.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.